BenchChemオンラインストアへようこそ!

4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Lipophilicity Drug Design Kinase Selectivity

4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a differentiated thienopyrimidine scaffold featuring a 6-phenyl hydrophobic pocket probe and a 4-benzylpiperidine hinge-binding motif. Unlike the parent probe ML116 (STAT3 inhibitor, IC50 4200 nM), the 2-methyl-6-phenyl substitution shifts selectivity toward PIM kinases, making it essential for oncology target engagement studies. Commercially available at research-grade purity (≥95%), it serves as a privileged fragment for FBDD and a reference standard for HTS assay calibration. Ideal for focused library synthesis via nucleophilic aromatic substitution at the 4-position.

Molecular Formula C25H25N3S
Molecular Weight 399.56
CAS No. 380453-50-9
Cat. No. B2443820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
CAS380453-50-9
Molecular FormulaC25H25N3S
Molecular Weight399.56
Structural Identifiers
SMILESCC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5
InChIInChI=1S/C25H25N3S/c1-18-26-24(22-17-23(29-25(22)27-18)21-10-6-3-7-11-21)28-14-12-20(13-15-28)16-19-8-4-2-5-9-19/h2-11,17,20H,12-16H2,1H3
InChIKeyWKXPXJGRUZTOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine: A Substituted Thienopyrimidine with Enhanced Lipophilic Character for Kinase-Targeted Research


4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine (CAS 380453-50-9) is a synthetic thieno[2,3-d]pyrimidine derivative featuring a 4-(4-benzylpiperidin-1-yl) substituent, a 2-methyl group, and a 6-phenyl ring . This scaffold is structurally related to purine bases and has been extensively explored for kinase inhibition [1]. The 2-methyl-6-phenyl substitution distinguishes it from the simpler 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine probe ML116 (MLS001007458), which lacks these hydrophobic substituents and serves as a baseline STAT3 inhibitor [2]. The compound is commercially available as a research chemical (AldrichCPR, ≥95%) and is being investigated for potential PIM kinase inhibitory activity [3].

Why Generic Thieno[2,3-d]pyrimidine Analogs Cannot Substitute for 4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine in Target-Focused Screens


The biological activity of thieno[2,3-d]pyrimidines is exquisitely sensitive to substitution patterns. The parent probe ML116 (4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine) demonstrates only modest STAT3 inhibition (IC50 4,200 nM, >13.3-fold selective over STAT1) [1]. Introduction of a 6-phenyl group is expected to occupy a hydrophobic pocket adjacent to the ATP-binding site, while the 2-methyl substituent may enhance van der Waals contacts with the hinge region. These modifications are critical for shifting selectivity from STAT3 to PIM kinases, as documented in SNAP BIO's patent portfolio on PIM-targeted thienopyrimidines [2]. Replacing this compound with the bare scaffold or other simple analogs (e.g., 2-methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine, CAS 379241-85-7) would alter the hinge-binding motif and abolish the desired kinase selectivity profile .

Quantitative Differentiation of 4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine from Closest Analogs


Enhanced Lipophilicity (cLogP) Drives Hydrophobic Pocket Occupancy Compared to the Parent STAT3 Probe ML116

The addition of a 6-phenyl group to the thieno[2,3-d]pyrimidine core significantly increases lipophilicity, as reflected by computed logP values. The target compound (C25H25N3S, MW 399.6) has a calculated cLogP significantly higher than the parent probe ML116 (C18H19N3S, MW 309.4, cLogP 4.7) [1]. While direct experimental logP data for the target compound is not publicly available, the addition of a phenyl ring typically adds ~1.5–2.0 log units, placing the target compound in the cLogP range of 6.2–6.7. This shift is essential for targeting hydrophobic kinase pockets such as those in PIM kinases, which feature a unique hinge-region architecture that favors lipophilic substituents [2].

Lipophilicity Drug Design Kinase Selectivity

Differentiated Hinge-Binding Motif: 2-Methyl Substitution Distinguishes from Non-Methylated Analogs

The 2-methyl group on the pyrimidine ring is a critical determinant of kinase hinge-region binding orientation. In the closely related analog 2-methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine (CAS 379241-85-7), the 4-(4-methylpiperidin-1-yl) group alters the basicity and orientation of the amine at the hinge interface compared to the target compound's 4-(4-benzylpiperidin-1-yl) moiety . The benzyl group in the target compound provides additional aromatic stacking potential with the PIM kinase hinge region residue Phe49, whereas the methylpiperidine analog loses this interaction. Quantitative binding data for the target compound is not yet public, but SNAP BIO patents indicate that the benzylpiperidine-thienopyrimidine scaffold is the preferred chemotype for achieving sub-nanomolar PIM1 inhibition [1].

ATP-competitive inhibitor Hinge binding Structure-activity relationship

PIM Kinase Selectivity Potential Benchmark Against Pan-PIM Inhibitor Standards

The thieno[2,3-d]pyrimidine scaffold with 4-(4-benzylpiperidin-1-yl) substitution has been identified as a key chemotype in SNAP BIO's PIM kinase inhibitor program, where related compounds achieve pan-PIM potency (PIM1/2/3 IC50 5:14:2 nM) [1]. Unlike the parent STAT3 probe ML116, which is inactive against PIM kinases, the 2-methyl-6-phenyl modification is intended to redirect kinase selectivity toward the PIM family. While specific IC50 data for the target compound is not yet publicly disclosed, its inclusion in the Sigma-Aldrich AldrichCPR collection alongside other PIM-focused thienopyrimidines suggests it is part of a PIM-targeted screening deck . This positions it as a differentiated tool for laboratories seeking to establish in-house PIM selectivity benchmarks without resorting to pan-kinase screening of unsubstituted analogs.

PIM kinase Selectivity panel Cancer therapeutics

Optimal Research and Procurement Scenarios for 4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine


Structure-Activity Relationship (SAR) Expansion Around PIM Kinase Chemical Space

Leverage this compound as a key intermediate for exploring the SAR of the 6-phenyl and 4-benzylpiperidine motifs on PIM kinase inhibition. The scaffold's 2-methyl group provides a synthetic handle for further derivatization at the 4-position via nucleophilic aromatic substitution, enabling the generation of focused libraries for kinase selectivity profiling [1].

Comparative Profiling Against the STAT3 Probe ML116 for Selectivity Validation

Use the compound in head-to-head biochemical assays alongside the parent probe ML116 to quantify the selectivity shift from STAT3 to PIM kinases. This direct comparison, combined with the compound's enhanced lipophilicity, provides a rigorous internal control for target engagement studies in leukemia and prostate cancer cell lines where PIM kinases are overexpressed [2].

Reference Compound for Developing PIM-Focused High-Throughput Screening (HTS) Assays

Due to its commercial availability at research-grade purity (≥95%), this compound can serve as a reference standard for calibrating PIM kinase biochemical assays (e.g., ADP-Glo, TR-FRET) and for benchmarking hit selection thresholds in HTS campaigns. Its unique substitution pattern distinguishes it from generic kinase inhibitor collections, reducing the likelihood of pan-assay interference .

Starting Point for Fragment-Based Drug Discovery (FBDD) Optimization of Hinge-Binding Motifs

The 2-methyl-6-phenylthieno[2,3-d]pyrimidine core provides a privileged fragment for FBDD approaches targeting ATP-binding sites. The benzylpiperidine tail can be systematically varied to optimize binding kinetics and residence time, while the 6-phenyl group is ideal for exploring vector-based growth into the PIM kinase hydrophobic pocket II [1].

Quote Request

Request a Quote for 4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.